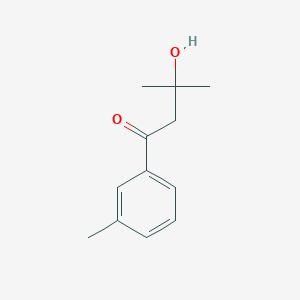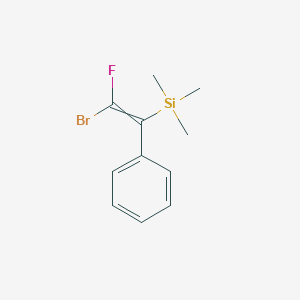
(2-Bromo-2-fluoro-1-phenylethenyl)(trimethyl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Bromo-2-fluoro-1-phenylethenyl)(trimethyl)silane is an organosilicon compound characterized by the presence of a bromo, fluoro, and phenyl group attached to an ethenyl moiety, which is further bonded to a trimethylsilyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-2-fluoro-1-phenylethenyl)(trimethyl)silane typically involves the reaction of 2-bromo-2-fluoro-1-phenylethene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(2-Bromo-2-fluoro-1-phenylethenyl)(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form hydrides.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for the formation of carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as alkoxides, amines, and thiols. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.
科学研究应用
(2-Bromo-2-fluoro-1-phenylethenyl)(trimethyl)silane has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules for drug discovery and development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (2-Bromo-2-fluoro-1-phenylethenyl)(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of reactive bromo and fluoro groups. These groups can undergo nucleophilic substitution, allowing the compound to form new bonds with other molecules. The trimethylsilyl group provides stability and enhances the compound’s reactivity in certain reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
相似化合物的比较
Similar Compounds
(2-Bromovinyl)trimethylsilane: Similar in structure but lacks the fluoro and phenyl groups.
(1-Bromo-2,2-diphenylcyclopropyl)(trimethyl)silane: Contains a cyclopropyl ring instead of an ethenyl moiety.
(2-Bromo-2-fluoro-1-phenylethenyl)benzene: Similar but does not have the trimethylsilyl group.
Uniqueness
(2-Bromo-2-fluoro-1-phenylethenyl)(trimethyl)silane is unique due to the combination of bromo, fluoro, phenyl, and trimethylsilyl groups in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and material science.
属性
CAS 编号 |
918667-12-6 |
|---|---|
分子式 |
C11H14BrFSi |
分子量 |
273.22 g/mol |
IUPAC 名称 |
(2-bromo-2-fluoro-1-phenylethenyl)-trimethylsilane |
InChI |
InChI=1S/C11H14BrFSi/c1-14(2,3)10(11(12)13)9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI 键 |
NYULMVBJZJOFNZ-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C(=C(F)Br)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(Propan-2-yl)-5-[(2R)-pyrrolidin-2-yl]-1H-tetrazole](/img/structure/B14175955.png)
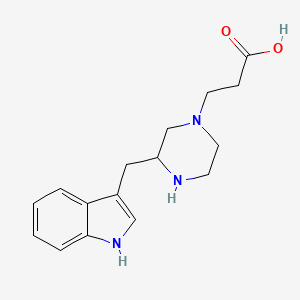
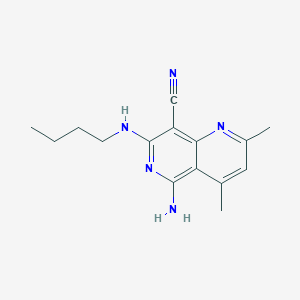
![{1-[4-(Chloromethyl)phenyl]ethyl}(ethoxy)dimethylsilane](/img/structure/B14175970.png)
![3-[3-Ethenylidene-5-(4-methoxyphenyl)oxolan-2-yl]propanoic acid](/img/structure/B14175971.png)
![N-(9-ethoxy-1,2,3-trimethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide](/img/structure/B14175975.png)
![(2S)-2-[(4-methoxyphenyl)methoxy]hex-4-en-3-one](/img/structure/B14175976.png)
![5-{[5-(4-bromophenyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14175979.png)
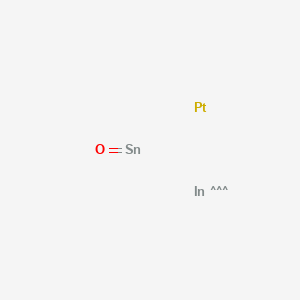
![2,4-Pyrimidinediamine, N2-[1-(5-fluoro-2-pyrimidinyl)ethyl]-5-methyl-N4-(1-methyl-1H-imidazol-4-yl)-](/img/structure/B14175993.png)
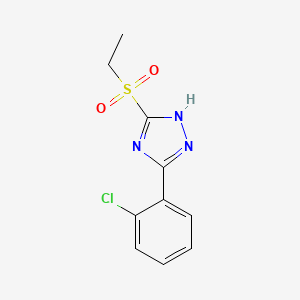
![Ethyl [2-(4-methoxyphenoxy)-1,3-thiazol-5-yl]acetate](/img/structure/B14176011.png)

